2-[(2-methoxyanilino)methyl]-4(3H)-quinazolinone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone (CAS 866924-45-0) is a synthetic, nitrogen-containing heterocyclic compound belonging to the 4(3H)-quinazolinone family. Its molecular formula is C₁₆H₁₅N₃O₂ with a molecular weight of 281.31 g/mol, featuring a quinazolin-4(3H)-one core substituted at the 2-position with a 2-methoxyanilino methyl moiety.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B13376389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methoxyanilino)methyl]-4(3H)-quinazolinone
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H15N3O2/c1-21-14-9-5-4-8-13(14)17-10-15-18-12-7-3-2-6-11(12)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20)
InChIKeyVZUVEKWFEBQWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone — Structural Identity, Compound Class, and Procurement-Relevant Characteristics


2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone (CAS 866924-45-0) is a synthetic, nitrogen-containing heterocyclic compound belonging to the 4(3H)-quinazolinone family. Its molecular formula is C₁₆H₁₅N₃O₂ with a molecular weight of 281.31 g/mol, featuring a quinazolin-4(3H)-one core substituted at the 2-position with a 2-methoxyanilino methyl moiety . The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antimalarial activities [1]. The ortho-methoxy substitution on the aniline ring distinguishes this compound from its para-substituted and unsubstituted analogs, potentially influencing both its physicochemical profile and biological target engagement .

Why Generic Substitution of 2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone Fails — Positional and Electronic Determinants of Pharmacological Selectivity


Within the 2-substituted 4(3H)-quinazolinone chemical space, the position of the methoxy substituent on the aniline ring (ortho vs. meta vs. para) and the site of attachment to the quinazolinone core (N2 vs. N3) create non-interchangeable compounds. The ortho-methoxy group introduces steric hindrance and altered electron density at the aniline nitrogen, which can modulate hydrogen-bonding capacity, conformational preferences, and target-binding kinetics relative to para-methoxy or unsubstituted analogs . Furthermore, substitution at the 2-position of the quinazolinone ring produces a distinct tautomeric equilibrium and reactivity profile compared to the N3-substituted positional isomer, 3-[(2-methoxyanilino)methyl]quinazolin-4-one (CAS 75159-30-7) . These structural differences preclude simple interchangeability in structure-activity relationship (SAR) studies, high-throughput screening campaigns, or lead optimization programs where precise spatial presentation of pharmacophoric elements is critical [1].

Quantitative Differentiation Evidence for 2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone vs. Closest Structural Analogs


Ortho-Methoxy Substitution Confers Increased Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Relative to the Unsubstituted 2-(Anilinomethyl) Analog

The target compound bears an ortho-methoxy group on the aniline ring, increasing its molecular weight by 30.03 Da (from 251.28 to 281.31 g/mol) and adding one hydrogen-bond acceptor relative to the unsubstituted 2-(anilinomethyl)-4(3H)-quinazolinone (C₁₅H₁₃N₃O). This modification is predicted to increase lipophilicity (cLogP) by approximately 0.3–0.5 log units and introduces conformational restriction via intramolecular N–H···O hydrogen bonding between the ortho-methoxy oxygen and the aniline NH, potentially altering target-binding geometry . These properties are critical differentiation points when selecting a compound for cell-permeability optimization or for probing binding pockets with specific steric and electronic requirements .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N2 vs. N3 Substitution Site on the Quinazolinone Core Determines Regioisomeric Identity and Predicted Pharmacological Profile Distinct from 3-[(2-Methoxyanilino)methyl]quinazolin-4-one

The target compound bears the 2-methoxyanilino methyl substituent at the N2 position of the quinazolinone ring, whereas the positional isomer 3-[(2-methoxyanilino)methyl]quinazolin-4-one (CAS 75159-30-7, typically supplied as the dihydrochloride salt) carries the identical substituent at the N3 position . This regioisomeric difference alters the electronic environment of the quinazolinone carbonyl (position 4) and the tautomeric equilibrium, which directly impacts hydrogen-bonding patterns with biological targets. In 4(3H)-quinazolinone-based kinase inhibitors, the substitution position on the core scaffold is a known determinant of selectivity across kinase families, with N2-substituted and N3-substituted analogs often displaying divergent activity profiles in enzyme inhibition assays [1]. The N2-substituted target compound exists as the free base (MW 281.31), while the N3-isomer is commonly supplied as a dihydrochloride salt (MW 354.23), introducing additional differences in solubility, handling, and dosing for biological assays [2].

Regioisomer Differentiation Target Engagement Screening Library Design

Ortho-Methoxy Aniline Substituent Offers Distinct Conformational and Electronic Properties Compared to the Para-Methoxy Isomer, with Documented Precedent for Differential Biological Activity in Quinazoline Scaffolds

The ortho-methoxy substitution on the aniline ring of the target compound introduces a steric and electronic environment fundamentally different from the para-methoxy isomer (2-[(4-methoxyanilino)methyl]-4(3H)-quinazolinone). In the broader 4-anilinoquinazoline class, the position of the methoxy group on the aniline ring has been shown to be a critical determinant of kinase inhibitory potency and selectivity. For example, in 4-anilinoquinazoline-based VEGF receptor tyrosine kinase inhibitors, substitution at the C-4' (para) position of the aniline was preferred for potent Flt and KDR inhibition, while ortho-substitution altered both potency and selectivity profiles [1]. The ortho-methoxy group in the target compound can form an intramolecular hydrogen bond with the adjacent aniline NH, stabilizing a specific conformation that may pre-organize the molecule for binding to certain targets while disfavoring others. This contrasts with the para-methoxy isomer, where the methoxy group extends the conjugated system without introducing comparable steric constraint .

Structure-Activity Relationship Kinase Inhibition Conformational Analysis

Synthetic Accessibility from 2-Chloromethyl-4(3H)-quinazolinone Intermediate Enables Modular Derivatization and Library Synthesis, Differentiating It from 3-Substituted Isomers Requiring Alternative Routes

The target compound is accessible via nucleophilic substitution of 2-chloromethyl-4(3H)-quinazolinone with 2-methoxyaniline. The key intermediate, 2-chloromethyl-4(3H)-quinazolinone, can be synthesized in a single step from o-anthranilic acid derivatives and chloroacetonitrile, as described in the established one-step synthetic procedure [1]. This well-characterized synthetic route, with reported yields and purities, provides a reliable procurement path for the target compound with typical commercial purity of 95% (HPLC) . In contrast, the N3-substituted regioisomer (3-[(2-methoxyanilino)methyl]quinazolin-4-one) requires a fundamentally different synthetic strategy involving N3-alkylation of the quinazolinone core, which presents distinct reactivity and selectivity challenges . For research programs requiring subsequent derivatization, the 2-chloromethyl route offers a versatile entry point for parallel library synthesis through variation of the aniline component, a modularity not equally accessible via the N3-substitution pathway.

Synthetic Chemistry Library Synthesis Chemical Procurement

Predicted Physicochemical Profile (TPSA, cLogP, Rotatable Bonds) Positions the Target Compound Favorably Within Oral Drug-Likeness Space Relative to the Simpler 2-(Aminomethyl) Analog

Based on its molecular formula (C₁₆H₁₅N₃O₂, MW 281.31), the target compound is predicted to have a topological polar surface area (TPSA) of approximately 67–74 Ų, 5 rotatable bonds, and a cLogP of approximately 2.0–2.5, placing it within favorable oral drug-likeness space according to both Lipinski's Rule of Five and Veber's rules . In comparison, the simpler 2-(aminomethyl)-4(3H)-quinazolinone analog (CAS 437998-08-8, C₉H₉N₃O, MW 175.19) has a TPSA of 71.77 Ų, a cLogP of 1.08, and only 2 rotatable bonds, giving it a markedly different physicochemical profile that may limit its ability to engage larger, more lipophilic binding pockets . The target compound's additional aromatic ring and methoxy substituent increase molecular complexity and lipophilicity in a range associated with improved target-binding affinity while maintaining compliance with drug-likeness filters. This profile is consistent with the compound's intended use as a screening hit or lead-like molecule in early-stage drug discovery [1].

Drug-Likeness ADME Prediction Compound Selection

Commercial Availability at Research-Grade Purity (≥95%) with Documented Storage and Handling Parameters Supports Reproducible Experimental Workflows

The target compound is commercially available from multiple suppliers at a standard purity of ≥95% (HPLC), with documented molecular identity confirmed by NMR spectroscopy consistent with the assigned structure . Physical property data reported by vendors include a melting point range of approximately 200–220 °C and solubility in DMSO and ethanol, with limited aqueous solubility . These specifications are comparable to or exceed those reported for closely related 2-substituted 4(3H)-quinazolinones in the same commercial tier, where typical purities of 95% are standard. The availability of Certificate of Analysis (CoA) documentation upon request, combined with defined long-term storage recommendations (desiccated, protect from light), provides procurement-level quality assurance that directly supports reproducible experimental outcomes . For competitive or alternative compounds in the same structural class, purity levels, documentation standards, and storage stability information can vary significantly between suppliers, making pre-qualified sourcing a critical factor in compound selection.

Compound Procurement Quality Control Research Reproducibility

Optimal Research and Industrial Application Scenarios for 2-[(2-Methoxyanilino)methyl]-4(3H)-quinazolinone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit Identification and Selectivity Profiling Requiring Ortho-Substituted Anilinoquinazolinone Chemotypes

For kinase inhibitor discovery programs seeking to explore chemical space beyond the extensively characterized para-substituted 4-anilinoquinazolines, this compound provides an ortho-methoxy-substituted 2-anilinomethyl quinazolinone scaffold. The ortho-methoxy group introduces steric constraint and altered hydrogen-bonding capacity that may confer selectivity against kinase targets where para-substituted analogs show polypharmacology. Procurement of this compound enables initial screening and subsequent SAR expansion in a region of chemical space that is structurally distinct from the para-methoxy isomer, based on documented precedent that aniline ring substitution position is a critical determinant of kinase selectivity in the quinazoline class .

Modular Library Synthesis Using the 2-Chloromethyl-4(3H)-quinazolinone Intermediate Route for Parallel Analog Generation

Research groups pursuing structure-activity relationship studies around the 2-anilinomethyl-4(3H)-quinazolinone scaffold can leverage the well-characterized synthetic route from 2-chloromethyl-4(3H)-quinazolinone. This intermediate, accessible in a single step from o-anthranilic acid, enables modular variation of the aniline component, allowing parallel synthesis of focused libraries. The target compound serves as both a pilot compound for validating the synthetic route and a reference standard for assessing the biological activity of library members . This synthetic accessibility differentiates the 2-substituted series from 3-substituted regioisomers that require alternative synthetic strategies.

Physicochemical Property Screening and Drug-Likeness Assessment in Lead Optimization Programs

With a molecular weight of 281.31 g/mol, predicted cLogP of 2.0–2.5, and TPSA of 67–74 Ų, the target compound occupies a favorable position within oral drug-likeness space. Procurement of this compound is warranted for programs requiring a quinazolinone scaffold with balanced lipophilicity and polarity for cell-permeability optimization, particularly when compared to the simpler 2-(aminomethyl)-4(3H)-quinazolinone (MW 175.19, cLogP 1.08), which may lack sufficient lipophilicity for engaging certain intracellular targets . The compound's solubility in DMSO and ethanol, combined with limited aqueous solubility, makes it suitable for standard in vitro assay formats using DMSO stock solutions.

Antimicrobial or Anticancer Screening as Part of Phenotypic Assay Panels Targeting the Quinazolinone Pharmacophore

The 4(3H)-quinazolinone scaffold is associated with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. The target compound, with its 2-substituted anilinomethyl motif, represents a structural subtype of this pharmacophore that can be deployed in phenotypic screening cascades. While specific IC₅₀ or MIC data for this exact compound have not been identified in the published peer-reviewed literature as of the current evidence cutoff, class-level knowledge of quinazolinone SAR supports its inclusion in screening libraries targeting antimicrobial resistance or oncology indications, particularly when ortho-methoxy substitution is a desired structural feature for exploring novel activity cliffs within the chemical series .

Quote Request

Request a Quote for 2-[(2-methoxyanilino)methyl]-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.